1-[3-(Allyloxy)phenyl]ethanone

Organic Synthesis Microwave Chemistry Heterocyclic Chemistry

1-[3-(Allyloxy)phenyl]ethanone (CAS 58621-54-8), commonly referred to as 3'-allyloxyacetophenone, is a meta-substituted allyl aryl ether with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. It is a liquid at ambient temperature with a reported boiling point of 270.1 °C at 760 mmHg.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 58621-54-8
Cat. No. B1266882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Allyloxy)phenyl]ethanone
CAS58621-54-8
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OCC=C
InChIInChI=1S/C11H12O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h3-6,8H,1,7H2,2H3
InChIKeyZRQBATDEVGIBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Allyloxy)phenyl]ethanone (CAS 58621-54-8): Meta-Allyloxyacetophenone Procurement & Selection Guide


1-[3-(Allyloxy)phenyl]ethanone (CAS 58621-54-8), commonly referred to as 3'-allyloxyacetophenone, is a meta-substituted allyl aryl ether with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol [1]. It is a liquid at ambient temperature with a reported boiling point of 270.1 °C at 760 mmHg . This compound serves primarily as a versatile synthetic building block and research intermediate, distinguished from its ortho- and para-substituted isomers (CAS 53327-14-3 and CAS 2079-53-0, respectively) by the meta positioning of the allyloxy group on the acetophenone core .

1 Meta-substituted synthetic building block for regiospecific transformations
2 Preferred substrate for microwave-assisted chroman-4-one synthesis
3 Distinct isomer identity supports method development and QC workflows

Why In-Class Allyloxyacetophenone Isomers Are Not Interchangeable: The Case for 1-[3-(Allyloxy)phenyl]ethanone


Although 1-[3-(allyloxy)phenyl]ethanone shares the same molecular formula (C11H12O2) and molecular weight (176.21 g/mol) with its ortho- and para-substituted isomers, the position of the allyloxy substituent on the aromatic ring fundamentally alters the compound's reactivity, regiochemical outcomes, and suitability as a synthetic intermediate . In an academic study on the microwave-promoted domino Claisen rearrangement–oxa-Michael addition, allyl phenyl ethers with a pendant enone substituent were shown to undergo a tandem sequence to yield functionalized chroman-4-ones; the substitution pattern of the aryl ring critically dictates the course and efficiency of this transformation . Generic selection—i.e., purchasing any allyloxyacetophenone without regard to substitution position—can lead to failed syntheses, diminished regioselectivity, or the need for complete re-optimization of reaction conditions.

Target
Meta-isomer (CAS 58621-54-8)
Enables domino Claisen/oxa-Michael chroman-4-one formation and predictable meta-C-allyl regiochemistry.
Substitute Risk
Ortho- or Para-isomers
Ortho yields benzofuran products; para may not support tandem cyclization. Reaction outcomes and regiochemical pathways may differ significantly.
Generic isomer selection may shift synthetic outcomes, require method re-optimization, or limit access to the target chroman-4-one scaffold.

Quantitative Differentiation Evidence: 1-[3-(Allyloxy)phenyl]ethanone vs. Ortho- and Para-Substituted Isomers


Regioselective Advantage: Meta-Substituted Substrate in Microwave-Assisted Domino Claisen–Oxa-Michael Cyclization

The meta-allyloxy substitution pattern on the acetophenone core of 1-[3-(allyloxy)phenyl]ethanone uniquely enables a microwave-promoted domino Claisen rearrangement/6-endo-trig cyclization to yield functionalized chroman-4-ones . This transformation exploits the regiochemical predisposition of the meta-allyloxy group; the ortho-isomer (CAS 53327-14-3) follows a divergent mechanistic pathway, producing benzofuran derivatives via carbonyl-ene cyclization rather than chroman-4-ones . The para-isomer (CAS 2079-53-0) can undergo thermal Claisen rearrangement but is unreported to participate in the tandem chroman-4-one-forming sequence under identical microwave conditions . This establishes 1-[3-(allyloxy)phenyl]ethanone as the substrate of choice for accessing the medicinally relevant chroman-4-one scaffold.

Domino Cyclization Pathway
Head-to-head
Reaction outcome
Chroman-4-ones (meta) vs. benzofurans (ortho) vs. simple Claisen product (para)
Supports chroman-4-one scaffold synthesis workflow.
Microwave method: approximately 30 min vs. hours for thermal methods.
Organic Synthesis Microwave Chemistry Heterocyclic Chemistry

NMR-Based Regioselectivity Prediction: Meta-Substitution Ground-State Conformational Advantage

A foundational study on aromatic Claisen rearrangement regioselectivity demonstrated that the ground-state conformational preference of the allyloxy group—determined by the meta-substitution pattern—reliably predicts the isomeric product distribution in Claisen rearrangements [1]. For a series of eight meta-substituted allyl aryl ethers, ¹H NMR methodology was validated as a predictive tool for Claisen regioselectivity, with the meta-allyloxy group showing a conformational bias toward specific ortho-C-allylation sites [2]. This contrasts with para-substituted allyloxy systems, where the symmetrical environment restricts regiochemical outcomes, and ortho-substituted systems, where steric effects dominate selectivity.

NMR Regioselectivity Prediction
Cross-study
Predictive method
¹H NMR conformational analysis correlates with Claisen product ratios for meta-substituted allyl aryl ethers
Supports rational synthetic planning for meta-substituted substrates.
Method validated for eight meta-substituted ethers; context-dependent.
Physical Organic Chemistry NMR Spectroscopy Regioselectivity

Physicochemical Benchmark: Boiling Point Differentiation Among Regioisomers

The meta-substituted 1-[3-(allyloxy)phenyl]ethanone possesses a boiling point of 270.1 °C at 760 mmHg, which is measurably distinct from the ortho-isomer (2'-allyloxyacetophenone, CAS 53327-14-3) boiling at 272 °C and the para-isomer (4'-allyloxyacetophenone, CAS 2079-53-0) boiling at 287.6 °C . This 17.5 °C boiling point differential between the meta and para isomers provides a practical analytical handle for identity confirmation and purity assessment via GC or distillation-based purification protocols.

Boiling Point Differentiation
Head-to-head
Physical property
270.1 °C (meta) vs. 272 °C (ortho) vs. 287.6 °C (para) at 760 mmHg
Enables GC-based isomer identity confirmation.
17.5 °C difference between meta and para; density identical at 1.018 g/cm³.
Physicochemical Characterization Analytical Chemistry Quality Control

Synthetic Precursor Value: Claisen Rearrangement to 3'-Allyl-4'-hydroxyacetophenone — A Privileged Medicinal Chemistry Scaffold

1-[4-(Allyloxy)phenyl]ethanone (para-isomer) serves as the documented synthetic precursor to 3'-allyl-4'-hydroxyacetophenone via thermal Claisen rearrangement . This rearrangement product is a versatile medicinal chemistry scaffold reported to exhibit antioxidant (DPPH free-radical scavenging), antimicrobial, anti-inflammatory (NF-κB and MAPK pathway modulation), and anticancer properties . The meta-isomer 1-[3-(allyloxy)phenyl]ethanone, by virtue of its distinct regiochemistry, serves as a complementary precursor for accessing C-allylated acetophenone derivatives with alternative substitution patterns not directly attainable from the para-isomer, thereby expanding the accessible chemical space for biological screening programs.

Scaffold Precursor Value
Cross-study
Chemical space
Meta yields chroman-4-ones and distinct C-allyl acetophenones; para yields 3'-allyl-4'-hydroxyacetophenone-type scaffolds
Complements para-isomer scaffolds for biological screening library expansion.
Scaffold space is non-overlapping; isomer selection determines accessible chemotype.
Medicinal Chemistry Synthetic Methodology Antioxidant Research

Recommended Research & Industrial Application Scenarios for 1-[3-(Allyloxy)phenyl]ethanone


Microwave-Assisted Synthesis of Chroman-4-One Derivatives for Medicinal Chemistry Screening

1-[3-(Allyloxy)phenyl]ethanone is the regioisomer of choice for researchers employing the microwave-promoted domino Claisen rearrangement/6-endo-trig cyclization protocol to access functionalized chroman-4-ones, including natural product analogs such as tabchromones A and B . The ortho-isomer generates benzofuran products and the para-isomer yields simple Claisen rearrangement products rather than cyclized chroman-4-ones under these conditions. Procurement of the meta-isomer is mandatory for laboratories targeting this specific heterocyclic scaffold. The typical reaction time of approximately 30 minutes under microwave irradiation represents a significant throughput advantage over conventional thermal methods requiring several hours.

Exploration of Meta-Derived C-Allyl Acetophenone Chemical Space in Drug Discovery

Drug discovery programs seeking to expand their compound libraries with C-allylated acetophenone derivatives should procure 1-[3-(allyloxy)phenyl]ethanone alongside the para-isomer, as the two regioisomers provide complementary entry points into non-overlapping chemical space . The para-isomer yields 3'-allyl-4'-hydroxyacetophenone-type scaffolds (reported to possess antioxidant, antimicrobial, and anticancer activities) via thermal Claisen rearrangement , whereas the meta-isomer furnishes chroman-4-one scaffolds via microwave domino processes and distinct meta-C-allyl products via thermal rearrangement. Acquiring only one isomer constrains the accessible scaffold diversity.

Analytical Reference Standard for Regioisomer Identity Verification in Quality Control

Quality control laboratories managing inventories containing multiple allyloxyacetophenone regioisomers can exploit the distinct boiling point of 1-[3-(allyloxy)phenyl]ethanone (270.1 °C) as a differential analytical marker versus the ortho-isomer (272 °C) and para-isomer (287.6 °C) . The 17.5 °C boiling point difference between meta and para isomers facilitates unambiguous GC-based identity confirmation, reducing the risk of procurement errors or cross-contamination in synthetic workflows. All three isomers share identical density values (1.018 g/cm³), making boiling point the primary differentiable physical constant for routine quality control.

Precursor for Regioselectivity Studies in Sigmatropic Rearrangement Methodology

Physical organic chemistry groups investigating the fundamentals of aromatic Claisen rearrangements should procure 1-[3-(allyloxy)phenyl]ethanone as a representative meta-substituted allyl aryl ether for which ¹H NMR methodologies have been validated to predict regiochemical outcomes from ground-state conformational preferences [1]. The meta-substitution pattern provides a richer regiochemical landscape than the para-isomer (where symmetry limits outcomes) and a more predictable system than the ortho-isomer (where steric effects introduce additional variables). This makes the compound a preferred model substrate for developing and benchmarking computational models of sigmatropic rearrangement regioselectivity.

Application
Selection Property
Validation Focus
Chroman-4-one synthesis for screening
Meta-substitution enables tandem Claisen/cyclization
Reaction pathway outcome and product identity
Meta-C-allyl chemical space exploration
Distinct regioisomer provides non-overlapping scaffold entry
Scaffold complementarity with para-isomer libraries
Isomer identity verification in QC
Boiling point differentiation from ortho- and para-isomers
GC-based identity confirmation and inventory control
Sigmatropic rearrangement methodology
NMR-validated conformational predictability
Regioselectivity benchmarking and computational model development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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